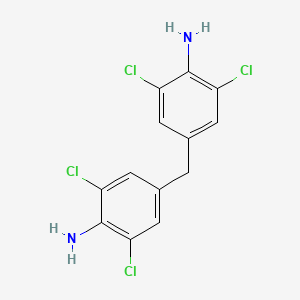

4,4'-Methylenebis(2,6-dichloroaniline)

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-amino-3,5-dichlorophenyl)methyl]-2,6-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHBFXOFILAJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)CC2=CC(=C(C(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067100 | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25464-95-3 | |

| Record name | 4,4′-Methylenebis[2,6-dichlorobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25464-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025464953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2,6-dichloroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Methylenebis(2,6-dichloroaniline) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFM8V47DV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways of 4,4 Methylenebis 2,6 Dichloroaniline

Direct Synthesis Routes via Condensation Reactions

The principal method for synthesizing 4,4'-Methylenebis(2,6-dichloroaniline) is through the direct condensation of 2,6-dichloroaniline (B118687) with a formaldehyde (B43269) source. This reaction is typically performed in an acidic medium, which catalyzes the electrophilic aromatic substitution required to form the methylene (B1212753) bridge between two aniline (B41778) molecules.

Acid-Catalyzed Condensation of 2,6-Dichloroaniline with Formaldehyde

The acid-catalyzed condensation reaction stands as the most common and industrially significant route for the production of 4,4'-Methylenebis(2,6-dichloroaniline) and its structural analogs. google.com This process involves the reaction of two equivalents of the substituted aniline with one equivalent of formaldehyde in the presence of a strong acid, typically hydrochloric acid. google.comnih.gov

The synthesis of methylene-bridged anilines, such as 4,4'-Methylenebis(2,6-dichloroaniline), proceeds through a well-understood electrophilic aromatic substitution mechanism in an acidic environment. mdpi.com The reaction is reported to be kinetically first-order with respect to formaldehyde. researchgate.net

The proposed mechanism involves several key steps:

Activation of Formaldehyde: The reaction initiates with the protonation of the formaldehyde carbonyl group by the acid catalyst, which increases its electrophilicity.

Nucleophilic Attack: A molecule of 2,6-dichloroaniline acts as a nucleophile, attacking the activated formaldehyde carbon to form a protonated N-hydroxymethyl derivative (a carbinolamine).

Dehydration: In the acidic medium, this intermediate rapidly loses a water molecule to generate a highly reactive N-methylidene anilinium ion (an electrophilic iminium species). mdpi.com

Electrophilic Aromatic Substitution: This iminium ion is a potent electrophile that then attacks the electron-rich para-position of a second 2,6-dichloroaniline molecule. This step forms the C-C bond that creates the methylene bridge.

Rearrangement and Deprotonation: The resulting intermediate, an N-(p-aminobenzyl)aniline derivative, may undergo rearrangement and deprotonation to yield the final stable product, 4,4'-Methylenebis(2,6-dichloroaniline). mdpi.com

The yield and purity of the final product are highly dependent on the careful optimization of reaction parameters. Water is the most common solvent system employed for this reaction. nih.gov

Temperature: The reaction temperature is a critical factor. It is typically maintained in a range of 70°C to 105°C. google.comgoogle.com For instance, syntheses of analogous compounds have been successfully carried out at temperatures between 70-80°C and have been heated up to 100°C to ensure the completion of the reaction. nih.govgoogle.com One specific process for a related compound involves an initial condensation followed by heating to between 95°C and 105°C to facilitate the rearrangement of the intermediate to the final product. google.com

Acid Catalyst Concentration: Hydrochloric acid is the most frequently used catalyst. google.comnih.gov The molar ratio of the acid to the aniline is a key parameter to control the reaction rate and prevent side reactions. In various documented procedures for similar anilines, different concentrations of hydrochloric acid, such as 26%, 28%, and 30%, have been utilized effectively. google.com

The following table summarizes various reported conditions for the synthesis of 4,4'-Methylenebis(2,6-dichloroaniline) analogs, illustrating the range of effective parameters.

| Starting Aniline | Formaldehyde Source | Acid Catalyst (Concentration) | Temperature | Reaction Time | Yield | Reference |

| 2,6-Diethylaniline (B152787) | Formalin (37%) | Hydrochloric Acid (28%) | 75-80°C, then 90-100°C | 3 hours | 85.6% | google.com |

| 2,6-Diethylaniline | Formalin (32%) | Hydrochloric Acid (30%) | 70-75°C, then 90°C | 4 hours | 82.1% | google.com |

| 2,6-Diethylaniline | Formalin (28%) | Hydrochloric Acid (26%) | 90-95°C, then 100°C | 6 hours | 92.8% | google.com |

| 3-Chloro-2,6-diethylaniline | Paraformaldehyde | Hydrochloric Acid (36%) | 80°C (353 K) | 3 hours | 93% | nih.gov |

| o-Chloroaniline | Formalin (35-40%) | Hydrochloric Acid | 95-102°C | 2 hours | 98% | google.com |

The source of formaldehyde for the condensation reaction can vary, with the two most common forms being formalin and paraformaldehyde. wikipedia.org

Formalin: This is an aqueous solution of formaldehyde, typically containing 37-40% formaldehyde by weight. google.comwikipedia.org It is a convenient and widely used source for industrial processes due to its liquid form and ease of handling. google.comgoogle.com

Paraformaldehyde: This is a solid polymer of formaldehyde. wikipedia.org In the acidic and heated reaction medium, paraformaldehyde depolymerizes to release formaldehyde monomer, which then participates in the condensation reaction. nih.gov It offers an alternative to aqueous solutions, which can be advantageous in controlling the water content of the reaction mixture.

Both sources have been shown to be effective in the synthesis of methylene-bridged anilines, and the choice between them often depends on the specific process requirements and desired reaction control. nih.govgoogle.com

Product Isolation and Purification Techniques

Following the completion of the condensation reaction, a multi-step workup procedure is necessary to isolate and purify the 4,4'-Methylenebis(2,6-dichloroaniline) product.

The isolation process is designed to separate the amine product from the acidic aqueous reaction medium, unreacted starting materials, and inorganic byproducts.

The typical procedure involves the following steps:

Neutralization: The reaction mixture is cooled, and a base, commonly an aqueous solution of sodium hydroxide (B78521), is added to neutralize the hydrochloric acid catalyst. nih.govgoogle.com This converts the protonated amine product (aniline hydrochloride salt) into its free base form, which is insoluble in water and precipitates out of the solution. google.com

Filtration: The solid crude product is separated from the liquid phase via filtration. nih.govgoogle.com

Washing: The isolated filter cake is then washed thoroughly with water. This step is crucial for removing inorganic salts, such as sodium chloride formed during neutralization, and any remaining traces of the base. google.com

Drying: The washed product is dried to remove residual water, often in an oven at a controlled temperature, for example at 70°C (343 K). nih.govresearchgate.net

For higher purity, the crude product may undergo further purification steps such as recrystallization from a suitable organic solvent like toluene (B28343), often after being treated with activated carbon to remove colored impurities. google.com

Recrystallization from Organic Solvents for Enhanced Purity

Recrystallization is a critical final step for purifying crude 4,4'-Methylenebis(2,6-dichloroaniline) and its analogues, removing impurities and isolating a product with a defined crystalline structure. The choice of solvent is paramount and depends on the solubility characteristics of the compound and its impurities. A suitable solvent will dissolve the compound at an elevated temperature but allow for its crystallization upon cooling, while impurities either remain in the solution or are removed by hot filtration.

For closely related compounds, various solvent systems have proven effective. For instance, the crude product of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) can be purified by dissolving it in hexamethylene, followed by decolorizing with activated carbon, cooling to induce crystallization, filtering, and drying. google.com This process yields a product with a purity of 98.2% (as measured by HPLC). google.com Other successful methods for analogous compounds include growing single crystals by the slow evaporation of a toluene solution or by the slow cooling of a solution in a dimethyl sulfoxide (B87167) (DMSO)/water mixture. nih.govresearchgate.net

The process of crystallization can be initiated and enhanced through various techniques. For 4,4'-methylenedianiline (B154101) (MDA), a precursor compound, purification can be achieved by cooling a molten mixture to an operating temperature (e.g., 70°C) and holding it for an extended period to reach equilibrium. google.com Further crystal growth is induced by gradually lowering the temperature. google.com

Table 1: Solvents for Recrystallization of Methylenebis(aniline) Compounds

| Compound | Solvent System | Method | Purity/Outcome | Reference |

|---|---|---|---|---|

| 4,4'-Methylene-bis-(3-chloro-2,6-diethylaniline) | Hexamethylene | Cooling Crystallization | 98.2% | google.com |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | Toluene | Slow Evaporation | Single Crystals | nih.gov |

Distillation Methods for Purification

Distillation, particularly under vacuum, is an effective method for purifying thermally stable, high-boiling point compounds like methylenebis(aniline) derivatives. This technique separates substances based on differences in their volatilities. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation.

For example, crude 4,4'-methylenedianiline (MDA) can be purified by vacuum distillation. google.com After neutralization and separation of the aqueous layer, the product layer is distilled at a reduced pressure of 8-10 mm Hg. google.com Under these conditions, the main product distills at a temperature range of approximately 235°C to 250°C. google.com Similarly, 4,4'-methylene bis(2-chloroaniline) (MOCA), a structurally related compound, is dried and purified via vacuum distillation to remove water and other volatile impurities. google.com This step is often followed by filtration and crystallization into pellets for commercial use. google.com

Table 2: Distillation Parameters for Methylenebis(aniline) Compounds

| Compound | Pressure | Distillation Temperature | Purpose | Reference |

|---|---|---|---|---|

| 4,4'-Methylenedianiline (MDA) | 8 mm Hg | 235°C - 250°C | Main Product Purification | google.com |

Indirect or Analogous Synthetic Approaches

Indirect synthetic routes often involve the chemical modification of a pre-existing, structurally similar molecule. For 4,4'-Methylenebis(2,6-dichloroaniline), this typically involves the chlorination of a suitable precursor.

Derivation from Related Methylenebis(aniline) Compounds (e.g., Chlorination)

A common strategy for synthesizing chlorinated aromatic amines is the direct chlorination of a non-chlorinated or partially chlorinated parent compound. google.com For instance, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) is prepared by first synthesizing 4,4'-methylene-bis-(2,6-diethylaniline) via the condensation of 2,6-diethylaniline with formalin. google.com The resulting compound is then dissolved in a solvent and subjected to a chlorination reaction by introducing chlorine gas. google.com Another approach uses sodium hypochlorite (B82951) as the chlorinating agent for a similar transformation. patsnap.com

The synthesis of the precursor itself, 4,4'-methylenedianiline (MDA), is typically achieved through the acid-catalyzed condensation of aniline and formaldehyde. osha.govresearchgate.net This reaction forms the central methylene bridge connecting the two aniline rings. osha.gov

Achieving the desired substitution pattern—in this case, dichlorination at the 2 and 6 positions of each aniline ring—requires precise control over the reaction's regioselectivity. The amino groups of the aniline rings are strongly activating and ortho-, para-directing. Since the para-position is already involved in the methylene bridge, electrophilic substitution is directed to the ortho-positions (2, 3, 5, and 6).

To prevent over-chlorination or the formation of undesired isomers, the reactivity of the amine must be moderated. googleapis.com A common strategy is to protect the amino group, for example, through acetylation to form an amide. patsnap.comgoogleapis.com The acetyl group is less activating than the amino group, allowing for more controlled chlorination. After the chlorination step, the protecting group is removed via hydrolysis to yield the final chlorinated aniline. googleapis.comgoogle.com For example, 4,4-methylenebis(2,6-diethylacetamido)benzene is synthesized and then chlorinated before a final hydrolysis step. patsnap.com More advanced methods for achieving regioselective ortho-halogenation include strategies like oxidative halodeboronation, which uses a boron handle to direct the halogen to the specific ortho position. nih.gov

The success of the chlorination reaction is highly dependent on carefully controlled process parameters. These parameters influence the reaction rate, yield, and selectivity.

Temperature: Chlorination reactions can be conducted over a wide range of temperatures. The chlorination of an N-acetylated intermediate of a methylenebis(aniline) compound has been performed by stirring the reaction mixture overnight at room temperature. patsnap.com In contrast, the synthesis of the related 2,4,6-trichloroaniline (B165571) from aniline hydrochloride and hydrogen peroxide is carried out at temperatures between 60°C and 80°C. google.com For the synthesis of 4,4'-methylene bis(2-chloroaniline) (MOCA), the initial condensation is maintained at 40-50°C, followed by a rearrangement step at 95-105°C. google.com

Time: Reaction times vary significantly based on the reactants and conditions. A microflow system for the chlorination of 4-nitroaniline (B120555) achieved high conversion in just 1.6 seconds. rsc.org More traditional batch processes can take several hours; for example, the condensation reaction to form an MDA precursor is often run for 2 to 5 hours. google.comgoogle.com

Stoichiometry: The molar ratio of reactants is crucial. In the synthesis of MOCA, the molar ratio of ortho-chloroaniline to formaldehyde is kept at 1.9-2.0:1, while the ratio of hydrochloric acid to ortho-chloroaniline is at least 1.35:1. google.com For the synthesis of MDA, an excess of aniline is typically used, with molar ratios of aniline to formaldehyde around 3:1 or higher. google.comresearchgate.net

Table 3: Example Process Parameters for Synthesis of Chlorinated Anilines

| Reaction | Reactants | Temperature | Time | Key Ratios (molar) | Reference |

|---|---|---|---|---|---|

| MOCA Synthesis | o-Chloroaniline, Formaldehyde, HCl | 40-50°C, then 95-105°C | ~2 hours | o-Chloroaniline:Formaldehyde (1.9-2.0:1) | google.com |

| Trichloroaniline Synthesis | Aniline, HCl, H₂O₂ | 60-80°C | 1-2 hours | Not specified | google.com |

| MDA Synthesis | Aniline, Formaldehyde, Acid Catalyst | 70-100°C | 2-5 hours | Aniline:Formaldehyde (~3:1) | google.com |

Considerations for Industrial Synthesis and Scale-Up

Transitioning the synthesis of 4,4'-Methylenebis(2,6-dichloroaniline) from the laboratory to an industrial scale introduces several critical considerations related to safety, efficiency, cost, and environmental impact.

Process Simplification and Efficiency: Industrial processes favor methods that are simple, use readily available and low-cost raw materials, and provide high product purity and yield to minimize downstream processing costs. google.com Continuous processing, as described for the production of MOCA, can offer advantages over batch processing in terms of consistency and throughput. google.com

Safety and Handling: The use of hazardous materials such as chlorine gas, concentrated acids (e.g., hydrochloric acid), and caustic soda solutions requires robust safety protocols for handling, storage, and waste disposal. google.comgoogle.comgoogleapis.com The development of intensified processes, such as using a liquid-liquid microflow system for chlorination, can significantly improve safety and controllability compared to traditional gas-liquid chlorination methods. rsc.org

Reaction Control: On a large scale, exothermic reactions like chlorination require efficient heat management systems to prevent runaway reactions and ensure consistent product quality. The choice of reactor design, such as a Thermascrew for crystallization, can be crucial for controlling the final physical form of the product (e.g., pellets). google.com

Waste Management and Environmental Impact: Industrial synthesis generates significant waste streams, including acidic and caustic aqueous layers and solvent residues. google.comgoogle.com Processes must be designed to neutralize these streams and, where possible, recycle solvents to improve economic viability and reduce environmental footprint. rsc.org The selection of a synthetic route that avoids highly toxic reagents or produces less waste is a key consideration for sustainable industrial production. googleapis.com

Continuous Flow Reactor Applications for Yield and Consistency

The application of continuous flow chemistry offers significant advantages in the synthesis of aromatic amines, including improved safety, better heat and mass transfer, and enhanced consistency compared to traditional batch processes. rsc.orgresearchgate.net While specific studies on the continuous flow synthesis of 4,4'-Methylenebis(2,6-dichloroaniline) are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of its parent compound, 4,4'-methylenedianiline (MDA), and other aromatic amines. lookchem.comgoogle.commdpi.com

Continuous flow systems, such as packed-bed reactors, have been successfully employed for the synthesis of various aryl amines, demonstrating high product selectivity and the ability to operate for extended periods, leading to high space-time yields. lookchem.com For instance, in the synthesis of MDA, continuous processes have shown the potential for even better yields compared to similar batch processes. google.com A study on a continuous process for MDA production reported a yield of 92.1%, which was an improvement over the 90.1% yield obtained in a comparable batch process. google.com

The key parameters that can be precisely controlled in a continuous flow setup to optimize yield and consistency include:

Residence Time: The exact duration reactants spend in the reaction zone can be finely tuned, which is crucial for maximizing the formation of the desired product while minimizing the formation of over-reacted or side products. mdpi.com

Temperature: Continuous flow reactors allow for superior temperature control due to their high surface-area-to-volume ratio, preventing hotspots and ensuring a uniform reaction temperature. rsc.org

Stoichiometry: The molar ratio of reactants can be accurately maintained throughout the process, which is critical in condensation reactions to control the degree of polymerization and by-product formation. google.comacs.org

The table below illustrates the potential for yield improvement in a continuous process for a related compound, 4,4'-methylenedianiline.

| Process Type | Reactant Ratios (Aniline/Formaldehyde) | Yield of 4,4'-methylenedianiline | Reference |

| Batch Process | 3 | ~90.1% | google.com |

| Continuous Process | 3 | 92.1% | google.com |

This data is for the synthesis of 4,4'-methylenedianiline and is presented to illustrate the potential benefits of continuous flow processing for analogous compounds like 4,4'-Methylenebis(2,6-dichloroaniline).

Minimization of By-product Formation

The synthesis of 4,4'-Methylenebis(2,6-dichloroaniline) via the condensation of 2,6-dichloroaniline with a methylene source, typically formaldehyde, is susceptible to the formation of several by-products. These by-products can include isomers, oligomers, and other related substances that can affect the purity and performance of the final product. google.comportfolio-pplus.com

Common by-products in the synthesis of methylene-bridged aromatic amines include:

Isomers: Besides the desired 4,4' isomer, 2,4'- and 2,2'-isomers can also be formed. The distribution of these isomers is highly dependent on the reaction conditions, particularly the acidity of the medium. google.com

Higher Oligomers: Polymethylenepolyanilines, which are higher molecular weight condensation products, are significant by-products. Their formation is favored by higher concentrations of formaldehyde and elevated reaction temperatures. google.comportfolio-pplus.com

Oxidation Products: The amine groups are susceptible to oxidation, which can lead to colored impurities.

Aminal Intermediates: The reaction proceeds through various intermediates, such as N-(p-aminobenzyl)aniline in the case of MDA synthesis, which can persist if the reaction is not driven to completion. mdpi.com

Strategies to minimize the formation of these by-products are crucial for achieving a high yield of the desired 4,4'-Methylenebis(2,6-dichloroaniline). Key strategies include:

Control of Reactant Ratio: A higher molar ratio of the aniline to formaldehyde is generally employed to favor the formation of the diamine and suppress the formation of higher oligomers. acs.org For the synthesis of 4,4'-MDA, an aniline to formaldehyde molar ratio of 5 was found to be suitable under certain catalytic conditions. acs.org

Catalyst Selection: The choice of catalyst plays a critical role in directing the reaction towards the desired product. While strong mineral acids are traditionally used, they can also promote the formation of by-products. google.com The use of solid acid catalysts, such as certain zeolites, has been explored to improve selectivity. google.com

Temperature and Reaction Time: Careful control of the reaction temperature and time is essential. The initial condensation is typically carried out at a lower temperature, followed by a rearrangement step at a higher temperature. google.com Prolonged reaction times or excessively high temperatures can lead to increased by-product formation. acs.org

Addition of Reactants: The method of reactant addition can influence the product distribution. For example, in MDA synthesis, adding a portion of the aniline later in the reaction has been shown to improve the yield of the 4,4'-isomer. google.com

Use of Water: The presence of water can help in minimizing the production of certain impurities, such as bisalkoxymethylaniline. google.com

The following table summarizes the influence of reaction conditions on the selectivity of 4,4'-methylenedianiline synthesis, providing insights applicable to its dichloro-substituted analogue.

| Reaction Condition | Effect on By-product Formation | Reference |

| High Formaldehyde Concentration | Increases formation of polymethylene polyphenylamines | google.comportfolio-pplus.com |

| Strong Acid Catalyst | Can increase formation of high condensates | google.com |

| High Aniline to Formaldehyde Ratio | Decreases formation of higher oligomers | acs.org |

| Controlled Temperature Profile | Minimizes side reactions and isomer formation | google.com |

This table outlines general principles for minimizing by-products in the synthesis of 4,4'-methylenedianiline, which are expected to be relevant for the synthesis of 4,4'-Methylenebis(2,6-dichloroaniline).

Chemical Reactivity and Transformation Mechanisms of 4,4 Methylenebis 2,6 Dichloroaniline

Reactivity of the Primary Amine Functional Groups

The two primary amine (-NH₂) groups are the primary sites of nucleophilic reactivity in the molecule. However, their reactivity is significantly tempered compared to unsubstituted aromatic amines due to the adjacent chlorine atoms.

Aromatic diamines are widely utilized as curing agents, or hardeners, for polymers such as polyurethanes and epoxy resins. nih.govwho.int In these roles, the nucleophilic amine groups attack electrophilic sites in the polymer precursors (e.g., isocyanate or epoxide groups) to form a cross-linked polymer network. who.int The reactivity of the diamine is a critical factor in determining the processing time and final properties of the material. nih.gov

The reactivity of 4,4'-Methylenebis(2,6-dichloroaniline) as a curing agent is substantially lower than that of its less substituted analogs like 4,4'-methylenedianiline (B154101) (MDA). nih.gov This reduced reactivity stems from two main factors:

Electronic Effects: The electron-withdrawing nature of the four chlorine substituents decreases the electron density on the nitrogen atoms, reducing their nucleophilicity. nih.gov

Steric Hindrance: The bulky chlorine atoms in the ortho positions physically obstruct the approach of the electrophilic monomer to the amine groups. nih.gov

This combination of effects makes 4,4'-Methylenebis(2,6-dichloroaniline) a very slow-reacting curing agent, which can be advantageous in applications requiring a long pot life or for creating pre-impregnated materials (prepregs) with an extended shelf life. nih.gov The influence of ortho-substituents on reactivity is a well-documented phenomenon. nih.gov

| Compound Name | Structure | Relative Reactivity | Key Substituent Effects |

|---|---|---|---|

| 4,4'-Methylenedianiline (MDA) | No ortho-substituents | High | Uninhibited amine groups. |

| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | Two ortho-ethyl groups per ring | Moderate | Steric hindrance from ethyl groups. |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Two ortho-ethyl groups and one meta-chloro group per ring | Low | Significant steric hindrance and electronic withdrawal. |

The primary amine groups of 4,4'-Methylenebis(2,6-dichloroaniline) can undergo acylation reactions with reagents such as acid chlorides or anhydrides. A common example is acetylation, which involves the reaction with acetic anhydride (B1165640), often in the presence of an acid catalyst, to form an amide linkage. researchgate.net This reaction would proceed at both amine groups to yield the N,N'-diacetyl derivative. The formation of acetylated metabolites has been observed for the closely related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), confirming the susceptibility of the amine groups to this type of transformation. who.int Studies on 2,6-dichloroaniline (B118687), which represents one half of the target molecule, show it can be acetylated using a mixture of glacial acetic acid and acetic anhydride. researchgate.net

The primary aromatic amine functionalities of 4,4'-Methylenebis(2,6-dichloroaniline) allow it to serve as a precursor in the synthesis of azo dyes. researchgate.netresearchgate.net The process involves two key steps:

Tetrazotization: Both primary amine groups are converted into diazonium salts (-N₂⁺Cl⁻). This is achieved by treating the diamine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in a cold, acidic medium, typically containing hydrochloric or sulfuric acid. researchgate.netgoogle.comgoogle.com The presence of two amine groups allows for the formation of a bis-diazonium salt, a process known as tetrazotization. researchgate.netresearchgate.net

Azo Coupling: The resulting highly reactive bis-diazonium salt is then reacted with a nucleophilic aromatic compound, known as a coupling component (e.g., phenols, naphthols, or other aromatic amines). researchgate.netresearchgate.net The electrophilic diazonium groups attack the electron-rich coupling component to form two azo (-N=N-) linkages, resulting in the formation of a bisazo dye. researchgate.net These dyes have been synthesized and assessed for their performance on fibers like silk, wool, and cotton. researchgate.netresearchgate.net

Aromatic Ring Reactivity

The reactivity of the two benzene (B151609) rings towards electrophilic attack is heavily influenced by the existing substituents.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the substituents already on the ring determine the position of the incoming group. msu.edu In 4,4'-Methylenebis(2,6-dichloroaniline), the ring has three types of substituents:

Amino Group (-NH-R): This is a strongly activating, ortho, para-directing group. byjus.com

Chlorine Atoms (-Cl): These are deactivating but ortho, para-directing groups. libretexts.org

The positions ortho to the amine group (2, 6, 2', and 6') are blocked by chlorine atoms, and the para positions (4 and 4') are blocked by the methylene (B1212753) bridge. This leaves only the meta positions (3, 5, 3', and 5') available for substitution.

The directing effects are antagonistic. msu.edu However, under the strong acidic conditions required for many electrophilic substitutions like nitration, the amine group is protonated to form an anilinium ion (-NH₂⁺-R), which is a deactivating, meta-directing group. byjus.comlibretexts.org In this case, the protonated amine and the chlorine atoms would all direct an incoming electrophile to the available 3, 5, 3', and 5' positions. Research on the nitration of 2,6-dichloroacetanilide (a similar system where the amine is protected) shows that substitution occurs predominantly at the 3-position (meta to the amide group), influenced by the strong steric hindrance from the ortho-chlorine atoms. researchgate.net

Despite this, the cumulative electron-withdrawing effect of four chlorine atoms strongly deactivates the rings, making electrophilic aromatic substitution reactions sluggish and requiring harsh conditions. msu.edu

The oxidation of substituted anilines and phenols can lead to the formation of quinone or quinone-like derivatives. ucsb.eduacademie-sciences.fr Quinones are six-membered rings containing two carbonyl groups. ucsb.edu The direct oxidation of an aromatic ring to a quinone generally requires strong oxidizing agents and can be complicated by side reactions. ucsb.edu

For 4,4'-Methylenebis(2,6-dichloroaniline), oxidation is complex. The reaction could potentially proceed via the formation of a quinone-imine, which could then hydrolyze to a quinone derivative. academie-sciences.fr However, the presence of multiple reactive sites—the two amine groups, the four chlorine atoms, and the methylene bridge—means that oxidation could lead to a mixture of products or polymerization. The direct oxidation of this specific, complex diamine to quinone derivatives is not prominently documented, and the reaction pathway would likely be challenging to control. The oxidation of simpler, corresponding hydroquinones is a more common and straightforward route to quinone synthesis. ucsb.edu

Reduction Reactions yielding Amine Derivatives

The amine functional groups of aromatic diamines can undergo various chemical transformations. Reduction reactions are a key class of these transformations. For compounds structurally similar to 4,4'-Methylenebis(2,6-dichloroaniline), such as 4,4'-Methylenebis(2,6-diethylaniline), the amine functionalities can be reduced to yield their corresponding amine derivatives. evitachem.com This transformation is typically achieved using powerful reducing agents.

Common reagents used for this type of reduction include metal hydrides. The general reaction involves the conversion of the primary amine groups on the aromatic rings. While specific studies on 4,4'-Methylenebis(2,6-dichloroaniline) are not detailed, the reactivity is expected to be analogous to similar structures.

Table 1: General Reduction of Aromatic Diamines

| Reactant | Reducing Agent(s) | Product |

| 4,4'-Methylenebis(2,6-diethylaniline) | Lithium aluminum hydride, Sodium borohydride | Corresponding reduced amine derivative |

This table is based on the reactivity of a structurally related compound. evitachem.com

Cross-linking and Network Formation Mechanisms in Polymer Matrices

Aromatic diamines are widely utilized as essential components in the synthesis of high-performance polymers. Their bifunctional nature, possessing two reactive amine groups, allows them to act as bridges between polymer chains, leading to the formation of robust, three-dimensional networks.

Role as a Curing Agent/Hardener in Thermosetting Systems

4,4'-Methylenebis(2,6-dichloroaniline) and its analogues are significant as curing agents, or hardeners, for thermosetting polymer systems, particularly for epoxy resins and polyurethanes. nih.govchemyr.com In this role, the diamine reacts with the polymer precursors—epoxide groups in epoxy resins or isocyanate groups in polyurethanes—to create a highly cross-linked, rigid, and infusible network structure. google.comscholaris.ca This curing process transforms the liquid or thermoplastic resin into a tough, durable thermoset material with enhanced mechanical properties and thermal stability. chemyr.comnih.gov

The selection of a specific diamine hardener is critical as it influences the processing characteristics (like gel time) and the final properties of the cured material. nih.gov Compounds like 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) are noted as excellent chain extenders for polyurethane (PU) and curing agents for epoxy resin (EP). chemyr.com The cured polymers find use in demanding applications such as industrial rollers, shock-absorption pads, and components for various industries. nih.govnih.gov

Table 2: Application as a Curing Agent

| Thermosetting System | Role of Diamine | Resulting Material | Common Applications |

| Epoxy Resins | Curing Agent / Hardener | Cross-linked Epoxy Thermoset | Coatings, Adhesives, Composite Materials chemyr.comgoogle.com |

| Polyurethanes | Chain Extender / Curer | Polyurethane Elastomer | Castable Elastomers, Rims, Foams chemyr.comnih.govgoogleapis.com |

Formation of Covalent Bonds with Polymer Chains

The mechanism of network formation relies on the creation of strong covalent bonds between the diamine curing agent and the polymer chains. The primary amine groups (-NH₂) on the 4,4'-Methylenebis(2,6-dichloroaniline) molecule are nucleophilic.

In polyurethane systems , the amine groups react with the highly electrophilic carbon atom of the isocyanate group (-NCO). aidic.it This addition reaction forms a urea (B33335) linkage (-NH-CO-NH-), effectively extending the polymer chain and creating cross-links without the elimination of any small molecules. mdpi.com The covalent binding of the diamine hardener is fundamental to building the polymer architecture that provides the material's final properties.

Influence of Steric Hindrance on Reactivity in Polymerization

The reactivity of the amine groups in 4,4'-Methylenebis(2,6-dichloroaniline) is significantly influenced by the substituents on the aromatic rings. The presence of chlorine atoms in the ortho positions (positions 2 and 6) relative to the amine groups creates considerable steric hindrance. nih.gov This steric bulk physically obstructs the approach of reactants, such as epoxy or isocyanate groups, to the nitrogen atom's lone pair of electrons.

This hindrance has a direct impact on the rate of the curing reaction. Aromatic diamines with bulky ortho-substituents generally exhibit lower reactivity compared to their non-substituted counterparts like 4,4'-methylenedianiline (MDA). nih.gov This reduced reactivity can be advantageous in industrial processing, as it leads to a longer pot life, providing more time for molding and impregnation of reinforcing fillers before the resin gels. nih.gov

Research comparing structurally similar diamines demonstrates this effect clearly. The reactivity of these hardeners is governed by a combination of electronic effects (electron-withdrawing or -donating nature of substituents) and steric factors. nih.gov For sterically demanding diamines, the geometric arrangement of the substituents can force rotations within the molecule that further impact reactivity. nih.gov

Table 3: Relative Reactivity of Aromatic Diamine Hardeners

| Diamine Hardener | Ortho-Substituents | Steric Hindrance | Relative Reactivity with Isocyanates |

| 4,4'-methylenedianiline (MDA) | Hydrogen | Low | High |

| 4,4'-methylenebis(2,6-diethylaniline) (MDEA) | Ethyl | High | Medium |

| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Chloro & Ethyl | Very High | Low |

Data sourced from comparative studies on reactions with isocyanates. nih.gov The order of reactivity is MDA > MDEA > MCDEA, illustrating that increasing steric bulk in the ortho positions decreases the reaction rate. nih.gov

Advanced Spectroscopic and Structural Characterization of 4,4 Methylenebis 2,6 Dichloroaniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds within it, offering a distinct "fingerprint" for identification and functional group analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In 4,4'-Methylenebis(2,6-dichloroaniline), the key functional groups—the amine (N-H), the methylene (B1212753) bridge (C-H), the aromatic ring (C=C, C-H), and the chloro-substituents (C-Cl)—give rise to characteristic absorption bands.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3450 - 3380 |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3350 - 3300 |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methylene Bridge (-CH₂-) | 2950 - 2850 |

| C=C Aromatic Stretch | Benzene Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1340 - 1250 |

| C-Cl Stretch | Aryl Halide | 1100 - 1000 |

Note: This table represents expected values based on standard FTIR correlation charts. Actual peak positions can vary based on molecular environment and sample state.

Raman Spectroscopy for Molecular Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy provides information on the different types of protons in a molecule. Due to the symmetry of 4,4'-Methylenebis(2,6-dichloroaniline), a relatively simple spectrum is expected. There are three distinct proton environments: the amine protons (-NH₂), the aromatic protons (-C₆H₂-), and the methylene bridge protons (-CH₂-).

-NH₂ Protons: These would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically in the 3.5-4.5 ppm range.

Aromatic Protons: The two protons on each benzene ring are chemically equivalent due to symmetry. They would appear as a single signal, a singlet, as they have no adjacent protons to couple with. Its chemical shift would be in the aromatic region, likely around 6.5-7.0 ppm.

-CH₂- Protons: The two protons of the methylene bridge are equivalent and would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

| Proton Type | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Amine (-NH₂) | 4H | 3.5 - 4.5 | Broad Singlet |

| Methylene (-CH₂-) | 2H | 3.8 - 4.0 | Singlet |

| Aromatic (Ar-H) | 4H | 6.5 - 7.0 | Singlet |

Note: This table represents predicted values based on the molecular structure and typical chemical shifts for analogous compounds. The solvent used for analysis can influence actual values.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Given the symmetry of 4,4'-Methylenebis(2,6-dichloroaniline), the number of unique carbon signals is reduced. One would expect to see five distinct signals: four from the aromatic rings and one from the methylene bridge.

C-NH₂: The carbon atom directly bonded to the amine group.

C-Cl: The two equivalent carbon atoms on each ring bonded to chlorine.

C-H: The two equivalent carbon atoms on each ring bonded to hydrogen.

C-CH₂: The carbon atom of the aromatic ring to which the methylene bridge is attached.

-CH₂-: The carbon atom of the methylene bridge itself.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂) | ~40 |

| Aromatic C-H | ~128 - 130 |

| Aromatic C-Cl | ~125 - 128 |

| Aromatic C-CH₂ | ~135 - 140 |

| Aromatic C-NH₂ | ~140 - 145 |

Note: This table represents predicted values based on the molecular structure and standard chemical shifts for substituted benzenes. The solvent and reference standard affect the exact values.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HETCOR, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests a structure, 2D NMR techniques provide definitive proof by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows coupling between protons, typically over two or three bonds. For this molecule, no cross-peaks would be expected in a standard COSY spectrum because all aromatic protons are equivalent (and thus don't split each other), and they are too far removed from the methylene protons to show a correlation. acs.org

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would show a cross-peak between the methylene protons (~3.9 ppm) and the methylene carbon (~40 ppm), and another between the aromatic protons (~6.8 ppm) and the aromatic C-H carbons (~129 ppm). This confirms which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons over two to three bonds. For 4,4'-Methylenebis(2,6-dichloroaniline), key HMBC correlations would be observed from the methylene protons (~3.9 ppm) to the adjacent aromatic carbons (the C-CH₂ and the C-H carbons), definitively connecting the two aromatic rings via the methylene bridge. Correlations from the amine protons to adjacent carbons would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would be expected to show a cross-peak between the methylene bridge protons and the nearby aromatic protons, confirming the folded, three-dimensional nature of the molecule.

Together, these advanced spectroscopic methods provide a comprehensive and unambiguous characterization of the chemical structure of 4,4'-Methylenebis(2,6-dichloroaniline).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic structure of molecules like 4,4'-Methylenebis(2,6-dichloroaniline). The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores.

Electronic Absorption Bands and Chromophoric Interactions

The UV-Vis spectrum of 4,4'-Methylenebis(2,6-dichloroaniline) is primarily determined by the electronic transitions within its aromatic rings. The fundamental chromophore is the substituted aniline (B41778) system. The presence of two such systems linked by a methylene bridge, along with chloro-substituents and amino groups, influences the electronic environment and, consequently, the absorption spectrum.

The primary electronic transitions are typically π → π* transitions associated with the benzene rings. The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, which generally shifts the absorption bands to longer wavelengths (a bathochromic or red shift) and increases their intensity. The chlorine atoms also act as auxochromes, and their electron-withdrawing nature can further influence the electronic transitions.

Solvatochromic Effects in Different Solvent Systems

Solvatochromism describes the change in a substance's color—or more accurately, its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon is driven by the differential stabilization of the ground and excited states of the molecule by the solvent. The extent of these shifts provides insight into the molecule's charge distribution and the nature of solute-solvent interactions.

For 4,4'-Methylenebis(2,6-dichloroaniline), changes in solvent polarity are expected to induce shifts in its absorption bands. The interaction mechanisms include general effects like dipole-dipole interactions and specific effects such as hydrogen bonding. nih.gov

Non-polar to Polar Aprotic Solvents: In moving from a non-polar solvent (e.g., hexane) to a polar aprotic solvent (e.g., acetonitrile), a bathochromic (red) shift is often observed for molecules with increased dipole moments in the excited state. researchgate.netresearchgate.net This is because the more polar solvent better stabilizes the more polar excited state, reducing the energy gap for the electronic transition. researchgate.net

Protic Solvents: In polar protic solvents (e.g., ethanol, methanol), hydrogen bonding can occur between the solvent's hydroxyl groups and the lone pairs of the amino groups on the 4,4'-Methylenebis(2,6-dichloroaniline) molecule. nih.gov This specific interaction can lead to significant and often complex spectral shifts, which can be either bathochromic or hypsochromic (blue shift), depending on the relative stabilization of the ground and excited states.

Analyzing these solvatochromic shifts using linear regression models against solvent parameters (like dielectric constant and refractive index) can quantify the contributions of different intermolecular forces. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of 4,4'-Methylenebis(2,6-dichloroaniline) and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. who.int For aromatic amines like 4,4'-Methylenebis(2,6-dichloroaniline), derivatization is often performed prior to analysis to increase volatility and thermal stability. A common derivatization agent is pentafluoropropionic anhydride (B1165640) (PFPA), which converts the primary amine groups into more stable amides. nih.govrsc.org

Following separation on the gas chromatograph, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The molecular ion (M⁺) peak would correspond to the mass of the derivatized molecule. The high energy of EI causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Key fragmentation pathways for bis(aminophenyl)methanes often involve cleavage of the C-N bonds and the bonds of the methylene bridge. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in identification. Methods using GC-MS with selected ion monitoring (SIR) can achieve very low detection limits, in the picogram range. nih.gov

Interactive Data Table: Typical GC-MS Parameters for Aromatic Amine Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-volatile Species

HPLC-MS is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds, making it an ideal technique for 4,4'-Methylenebis(2,6-dichloroaniline) and its metabolites without the need for derivatization. nih.gov The compound is first separated from a sample matrix using liquid chromatography, and the eluent is then introduced into the mass spectrometer.

Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods usually generate the protonated molecular ion, [M+H]⁺, which is less prone to fragmentation than the radical cation formed in EI.

For enhanced sensitivity and specificity, tandem mass spectrometry (HPLC-MS/MS) is often employed. nih.govsemanticscholar.orgmdpi.comnih.gov In this setup, the parent ion ([M+H]⁺) is selected, fragmented via collision-induced dissociation, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for precise quantification even in complex matrices. semanticscholar.org HPLC-MS/MS methods have been developed to achieve limits of quantitation in the low ng/mL range for related compounds. nih.gov

Interactive Data Table: HPLC-MS/MS Parameters for Dichloroaniline Analysis

X-ray Diffraction Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 4,4'-Methylenebis(2,6-dichloroaniline) is not publicly documented, extensive studies on closely related analogues, such as 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline), provide significant insight into its expected structural features. nih.gov

The molecule is expected to adopt a non-planar conformation. The two dichloroaniline rings are twisted relative to each other, a feature quantified by the twist angle between the aromatic planes. nih.gov This angle is influenced by steric hindrance from the ortho-substituents (the chlorine atoms) and the flexibility of the central methylene bridge. In the crystal structure of the analogous 4,4′-methylenebis(3-chloro-2,6-diethylaniline), the twist angle between the two aromatic components is 39.59 (8)°. nih.gov

Interactive Data Table: Crystallographic Data for the Analogue 4,4′-Methylenebis(3-chloro-2,6-diethylaniline)

Determination of Single-Crystal Structure and Molecular Geometry

However, a thorough review of available scientific literature and chemical databases indicates that specific single-crystal X-ray analysis data for 4,4'-Methylenebis(2,6-dichloroaniline) has not been published. Consequently, precise, experimentally determined details regarding its crystal system, space group, and the exact bond lengths and angles of its molecular geometry are not available at this time. Theoretical modeling could provide estimates of its geometry, but empirical crystallographic data remains to be established.

Analysis of Dihedral Angles and Conformational Preferences

In the absence of single-crystal structure data, the specific dihedral angles and conformational preferences of 4,4'-Methylenebis(2,6-dichloroaniline) have not been experimentally determined. The steric hindrance caused by the four chlorine atoms in the ortho positions to the amino groups is expected to significantly influence the twist angle between the aromatic rings, but quantitative values from experimental sources are not available in the reviewed literature.

Investigation of Intermolecular Interactions (e.g., N-H...N Bonds, C-H...π Interactions, π-π Stacking)

Intermolecular interactions are fundamental to the packing of molecules in a crystal lattice, influencing properties such as melting point and solubility. These non-covalent interactions can include hydrogen bonds (like N-H···N), C-H···π interactions, and π-π stacking.

As there is no published crystal structure for 4,4'-Methylenebis(2,6-dichloroaniline), a detailed, evidence-based investigation of its specific intermolecular interactions is not possible. While the presence of N-H groups and aromatic rings suggests the potential for such interactions, their existence, geometry, and contribution to the solid-state architecture have not been experimentally verified.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The molecular formula can then be determined if the molecular weight is known.

The molecular formula for 4,4'-Methylenebis(2,6-dichloroaniline) is C₁₃H₁₀Cl₄N₂. Based on this formula, the theoretical elemental composition can be calculated. A specific CAS Registry Number for this particular isomer was not identified in the searched chemical databases.

Table 1: Theoretical Elemental Analysis of 4,4'-Methylenebis(2,6-dichloroaniline)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 46.49 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.00 |

| Chlorine | Cl | 35.453 | 4 | 141.812 | 42.22 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 8.34 |

| Total | 336.049 | 100.00 |

Applications in Materials Science and Polymer Chemistry

As a Curing Agent for Polyurethane Elastomers and Prepolymers

Impact on Thermal Stability and Cross-linking Density

The chemical structure of 4,4'-Methylenebis(2,6-dichloroaniline) contributes to the thermal stability of the cured polyurethane. The aromatic rings within its backbone enhance the rigidity of the polymer network, which can lead to improved performance at elevated temperatures. The curing process, facilitated by this diamine, results in the formation of a densely cross-linked structure. This high cross-linking density is a key factor in the material's mechanical strength and thermal resistance. Radiation cross-linking has been shown to improve the thermal stability and crystallinity of polyurethanes. researchgate.net

Curing Kinetics and Pot Life Considerations

The reaction rate between 4,4'-Methylenebis(2,6-dichloroaniline) and isocyanate prepolymers is a critical factor in the processing of polyurethane elastomers. The curing process of a TDI-polypropylene glycol (PPG)-MOCA system has been found to follow second-order reaction kinetics. researchgate.net This controlled reaction rate provides a manageable pot life, which is the workable time before the viscosity of the mixed components becomes too high for processing. A reasonable pot life is essential for casting and molding complex parts. In comparison to other curatives like methylene (B1212753) dianiline (MDA), MOCA generally offers a longer pot life, allowing for greater processing flexibility.

Hardener for Epoxy Resins and Adhesive Formulations

Beyond its application in polyurethanes, 4,4'-Methylenebis(2,6-dichloroaniline) and its derivatives also function as effective hardeners for epoxy resins. In this capacity, the amine groups of the molecule react with the epoxide groups of the resin, leading to a three-dimensional, cross-linked network. This curing process transforms the liquid epoxy resin into a hard, durable solid with excellent adhesive properties.

Enhancement of Adhesion and Durability

The use of aromatic amine hardeners, such as those derived from 4,4'-Methylenebis(2,6-dichloroaniline), is known to contribute to high adhesion strength in epoxy formulations. researchgate.net The rigid aromatic structures within the hardener enhance the cohesive strength of the cured adhesive, while the amine groups can form strong interactions with various substrates. This results in adhesive bonds with excellent durability and resistance to environmental factors. Epoxy adhesives, in general, are recognized for their high adhesion strength, low shrinkage during cure, and resistance to chemicals and heat. conro.com

Intermediate in the Synthesis of Specialty Dyes and Pigments

The compound 4,4'-Methylenebis(2,6-dichloroaniline) serves as a crucial intermediate in the creation of specialized dyes, particularly bisazo reactive dyes. Its rigid, sterically hindered structure is foundational to synthesizing colorants with desirable performance and fastness properties.

A series of novel hot brand bisazo reactive dyes have been synthesized using 4,4'-Methylenebis(2,6-dichloroaniline) as a key starting material. doaj.org The synthesis process begins with the tetrazotization of 4,4'-Methylenebis(2,6-dichloroaniline). This involves treating the diamine with a mixture of hydrochloric acid and sodium nitrite (B80452) at a low temperature (0-5°C) to convert the two primary amine groups into diazonium salts.

This resulting tetrazo compound is then coupled with various cyanurated coupling components. For example, ten different hot brand bisazo reactive dyes (designated D1 to D10) were created by coupling the bis(diazotised) 4,4'-Methylenebis(2,6-dichloroaniline) with a range of 5-sulfo anthranilo cyanurated coupling components. doaj.org The purity of the synthesized dyes is typically verified using techniques such as thin-layer chromatography (TLC), while their chemical structures are confirmed through spectroscopic methods like IR and ¹H-NMR. doaj.org

The performance of bisazo reactive dyes derived from 4,4'-Methylenebis(2,6-dichloroaniline) has been evaluated on several natural fibers, including silk, wool, and cotton. doaj.orgresearchgate.net These dyes generally demonstrate good affinity for these fibers, leading to effective dyeing. asianpubs.org

The percentage of dye bath exhaustion, a measure of how much dye transfers from the bath to the fiber, has been found to be reasonably good and acceptable for these dyes across different fibers. doaj.orgijfmr.com Studies on similar bisazo reactive dyes have shown that the exhaustion and fixation values can be quite high, indicating efficient uptake and bonding of the dye to the fabric. For instance, research on related monoazo reactive dyes showed exhaustion percentages on silk ranging from 65.67% to 78.99%, on wool from 65.41% to 76.46%, and on cotton from 66.02% to 75.98%. ijsr.net The bifunctional nature of these bisazo dyes, possessing two reactive groups, contributes to a higher fixation yield compared to monoazo dyes. scispace.com This is because if one of the dye-fiber bonds is hydrolyzed, the second one can still ensure the dye remains fixed.

Table 1: Dyeing Performance of Related Azo Dyes on Various Fibers Note: The following data is representative of the performance of similar azo reactive dyes and illustrates typical performance metrics.

| Fiber | % Exhaustion Range | % Fixation Range |

| Silk | 65.67% - 78.99% | 70.39% - 93.78% |

| Wool | 65.41% - 76.46% | 75.97% - 92.90% |

| Cotton | 66.02% - 75.98% | 73.39% - 95.31% |

| Data derived from studies on similar monoazo reactive dyes. ijsr.net |

A critical aspect of a dye's quality is its fastness, which refers to the resistance of the color to fading or running under various conditions. The bisazo reactive dyes synthesized from 4,4'-Methylenebis(2,6-dichloroaniline) have been shown to exhibit high levels of fastness. doaj.org

The evaluation of these properties is conducted using standardized methods:

Light Fastness: Assessed in accordance with BS: 1006-1978. ijsr.net

Washing Fastness: Tested according to IS: 765-1979. ijsr.net

Rubbing Fastness: Carried out using a Crockmeter in line with AATCC-1961 standards. ijsr.net

Across studies of similar bisazo dyes, the results consistently show moderate to very good light fastness and good to excellent washing and rubbing fastness on silk, wool, and cotton fabrics. ijfmr.comresearchgate.netijprs.com This indicates that the colors are durable and can withstand exposure to light, repeated washing, and friction, making them suitable for high-quality textiles. doaj.org

Table 2: Fastness Properties of Dyes Derived from 4,4'-Methylenebis(2,6-dichloroaniline) Intermediates

| Fiber Type | Light Fastness | Washing Fastness | Rubbing Fastness (Dry & Wet) |

| Silk | High | High | High |

| Wool | High | High | High |

| Cotton | High | High | High |

| Source: Based on findings for bisazo reactive dyes synthesized from 4,4'-Methylenebis(2,6-dichloroaniline). doaj.org |

Building Block in the Synthesis of Sterically Demanding Ligands for Catalysis

Beyond its role in dye chemistry, the molecular architecture of 4,4'-Methylenebis(2,6-dichloroaniline) and its analogues makes it a valuable building block for creating sterically demanding ligands used in catalysis. nih.govnih.gov Sterically demanding ligands are large, bulky molecules that coordinate to a metal center. Their size plays a critical role in controlling the reactivity and selectivity of the catalyst by shaping the environment around the metal's active site. mdpi.com

Compounds like 4,4'-methylenebis(2,6-diethylaniline), which are structurally similar to the dichloro- derivative, are of significant interest for this purpose. nih.govnih.govresearchgate.net The introduction of bulky groups (like chloro or ethyl) in the ortho positions (the 2 and 6 positions) of the aniline (B41778) rings creates significant steric hindrance. This steric bulk can prevent certain reaction pathways, stabilize reactive intermediates, and ultimately direct a chemical reaction towards a desired product. mdpi.com The precise geometry and steric properties of these diamine-based ligands can be evaluated to develop new, highly efficient catalysts for various chemical transformations. nih.govnih.gov The synthesis of new sterically demanding ligand systems is a key area of research for discovering novel stoichiometric and catalytic reactivity in main group chemistry. mdpi.com

Environmental Fate and Degradation Mechanisms of 4,4 Methylenebis 2,6 Dichloroaniline

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as photolysis and hydrolysis.

Photolytic Transformation in Aqueous and Atmospheric Environments

When released into the environment, 4,4'-Methylenebis(2,6-dichloroaniline) may undergo photodegradation. In surface waters, it is susceptible to breakdown by sunlight. nih.gov The portion of the compound that remains in the vapor phase in the atmosphere is expected to react with hydroxyl radicals, with a calculated half-life of approximately 5 hours. nih.gov This suggests that atmospheric photolysis is a significant degradation pathway for the compound in its gaseous state. However, detailed studies on the specific photolytic transformation products of 4,4'-Methylenebis(2,6-dichloroaniline) in both aqueous and atmospheric environments are not extensively documented in publicly available literature.

Hydrolytic Stability under Various pH Conditions

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. 4,4'-Methylenebis(2,6-dichloroaniline) is not readily hydrolyzed. nih.gov This stability across different pH conditions suggests that hydrolysis is not a primary degradation pathway for this compound in the environment.

Interactive Data Table: Abiotic Degradation of 4,4'-Methylenebis(2,6-dichloroaniline)

| Degradation Pathway | Environmental Compartment | Key Process | Reported Outcome | Citation |

| Photolysis | Atmosphere (vapor phase) | Reaction with hydroxyl radicals | Half-life of 5 hours | nih.gov |

| Surface Water | Photodegradation by sunlight | Potential for degradation | nih.gov | |

| Hydrolysis | Water | Reaction with water | Not easily hydrolyzed | nih.gov |

Biotic Degradation Mechanisms (Microbial)

Biotic degradation, primarily by microorganisms, plays a significant role in the environmental breakdown of many organic compounds.

Biodegradation in Industrial and Municipal Wastewater Treatment Systems

4,4'-Methylenebis(2,6-dichloroaniline) has been detected in the sludge of wastewater treatment plants, with concentrations reaching up to 18 parts per million in some cases. nih.govresearchgate.net This indicates that the compound can enter and persist in these systems. While specific studies on the complete biodegradation of 4,4'-Methylenebis(2,6-dichloroaniline) in wastewater treatment are limited, research on similar compounds provides insights. For instance, mixed microbial cultures have been shown to degrade 3,4-dichloroaniline (B118046) (a related compound) in both synthetic and industrial wastewater, with degradation efficiencies exceeding 95% under certain conditions. nih.gov It is suggested that 4,4'-Methylenebis(2,6-dichloroaniline) may be subject to aerobic biodegradation in soil environments. nih.gov

Microbial Dechlorination Processes and Formation of Chloroaniline Metabolites

Oxidative Deamination Pathways in Environmental Contexts

Oxidative deamination is a microbial process that removes an amino group from a molecule. nih.gov In the context of aromatic amines, this can be an initial step in their degradation, often leading to the formation of catechols or other hydroxylated intermediates that can then undergo ring cleavage. nih.govd-nb.info For example, the degradation of some chloroanilines proceeds through a modified ortho-cleavage pathway following deamination. chemscene.com While specific studies on the oxidative deamination of 4,4'-Methylenebis(2,6-dichloroaniline) in environmental systems are scarce, canine metabolism studies have identified a major metabolite as 2-amino-5-[(4-amino-3-chlorophenyl)methyl]-3-chlorophenyl hydrogen sulfate (B86663), indicating that hydroxylation, a related oxidative process, does occur on the aromatic rings of the parent compound. nih.gov

Environmental Fate of 4,4'-Methylenebis(2,6-dichloroaniline): Data Not Available

Following a comprehensive search of publicly available scientific literature and environmental databases, specific data regarding the environmental fate and degradation mechanisms of the chemical compound 4,4'-Methylenebis(2,6-dichloroaniline) is not available.

Extensive queries aimed at elucidating its environmental partitioning, mobility, and transformation products did not yield specific results for this particular substance. The searches consistently retrieved information for structurally related but distinct compounds, most notably 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MOCA). However, due to differences in chemical structure, such as the number and position of chlorine substituents on the aniline (B41778) rings, the environmental behavior of MOCA cannot be accurately extrapolated to 4,4'-Methylenebis(2,6-dichloroaniline).

Consequently, it is not possible to provide scientifically accurate information for the following topics as requested:

Environmental Partitioning and Mobility

Formation and Persistence of Covalently Bound Transformation Products

To maintain scientific accuracy, no data from related compounds will be presented as a substitute. Further research and experimental studies are required to determine the specific environmental properties and fate of 4,4'-Methylenebis(2,6-dichloroaniline).

Computational Chemistry and Theoretical Investigations of 4,4 Methylenebis 2,6 Dichloroaniline

Electronic Structure and Molecular Properties

The arrangement of electrons within a molecule governs its stability, geometry, and how it interacts with other chemical species. Computational methods, particularly those based on quantum mechanics, are essential for elucidating these characteristics.

A foundational step in theoretical chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, balancing computational cost with high accuracy. karazin.uayoutube.com The process, called geometry optimization, involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is found. researchgate.netkarazin.ua This optimized structure represents the most probable geometry of the molecule and serves as the basis for calculating all other properties. researchgate.net

For a molecule like 4,4'-Methylenebis(2,6-dichloroaniline), DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to find its lowest energy state. karazin.uayoutube.com These calculations yield the total electronic energy, a key indicator of the molecule's stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

In 4,4'-Methylenebis(2,6-dichloroaniline), the lone pair electrons on the nitrogen atoms are expected to contribute significantly to the HOMO, making the amine groups the primary sites for electrophilic attack. The electron-withdrawing chlorine atoms would lower the energy of the HOMO, decreasing the nucleophilicity of the amine compared to an unsubstituted analogue. nih.gov The LUMO is likely distributed across the aromatic rings, influenced by the electronegative chlorine substituents. A full DFT analysis would precisely map the distribution of these orbitals and provide quantitative values for the reactivity descriptors. nih.gov

Table 1: Conceptual Quantum Chemical Reactivity Descriptors This table explains the significance of parameters derived from HOMO-LUMO analysis. Specific values for 4,4'-Methylenebis(2,6-dichloroaniline) would require dedicated DFT calculations.

| Parameter | Formula | Chemical Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |